molecular formula C5H9NO B188176 6-Oxa-3-azabicyclo[3.1.1]heptane CAS No. 112461-31-1

6-Oxa-3-azabicyclo[3.1.1]heptane

Cat. No. B188176
CAS RN: 112461-31-1
M. Wt: 99.13 g/mol
InChI Key: WDJAQSJMDRFZIX-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine . It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine . The CAS Number of this compound is 112461-31-1 .


Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .


Molecular Structure Analysis

The molecular weight of this compound is 99.13 . The InChI code is 1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2 .


Chemical Reactions Analysis

The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .

Scientific Research Applications

6-Oxabicyclo[3.1.1]heptane has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, such as heterocyclic compounds, amino acids, and polymers. In addition, 6-Oxabicyclo[3.1.1]heptane is also used in the synthesis of pharmaceuticals and agrochemicals. Furthermore, 6-Oxabicyclo[3.1.1]heptane has been used as a model compound in studies of the mechanism of various organic reactions, such as the Diels-Alder reaction and the Wittig reaction.

Mechanism of Action

Mode of Action

The mode of action of 6-Oxa-3-azabicyclo[31It has been incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound may interact with its targets in a manner similar to Rupatidine.

Biochemical Pathways

Given its use as a morpholine isostere , it may be involved in similar biochemical pathways as morpholine-containing compounds.

Pharmacokinetics

It is known to be achiral and shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . These properties could potentially impact its bioavailability.

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c .

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Oxabicyclo[3.1.1]heptane in lab experiments is its versatility. The compound can be used as a starting material for the synthesis of a variety of organic compounds, such as heterocyclic compounds, amino acids, and polymers. In addition, 6-Oxabicyclo[3.1.1]heptane is relatively inexpensive and easy to obtain. However, the compound is not very stable and is prone to decomposition, which can limit its use in lab experiments.

Future Directions

There are a number of potential future directions for research on 6-Oxabicyclo[3.1.1]heptane. These include further research into the synthesis and mechanism of action of the compound, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research into the biochemical and physiological effects of 6-Oxabicyclo[3.1.1]heptane, as well as its potential toxic effects, is also needed. Finally, additional research into the advantages and limitations of using 6-Oxabicyclo[3.1.1]heptane in

Biochemical Analysis

Biochemical Properties

6-Oxa-3-azabicyclo[3.1.1]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, with some studies reporting cumulative effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance certain metabolic pathways without causing significant toxicity. At higher doses, it can induce adverse effects such as oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range elicits maximal beneficial effects, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its biotransformation. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels has been a subject of investigation, revealing its potential to modulate key metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .

properties

IUPAC Name

6-oxa-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJAQSJMDRFZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591808
Record name 6-Oxa-3-azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112461-31-1
Record name 6-Oxa-3-azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 6-oxa-3-azabicyclo[3.1.1]heptane (2A) an interesting building block in medicinal chemistry?

A1: this compound (2A) represents a unique morpholine isostere. Unlike the common morpholine structure, 2A is achiral []. This lack of chirality can be advantageous in drug design, potentially simplifying synthesis and avoiding issues related to stereoisomer separation and differing biological activities of enantiomers. Additionally, studies on derivatives of 2A suggest it may exhibit similar properties to morpholine-containing compounds [], making it a promising scaffold for developing new therapeutics.

Q2: Are there any examples of this compound derivatives being synthesized with specific stereochemistry?

A3: Yes, a chiral oxetane derivative of this compound, namely 5,7-dimethyl-3-isopropyl-1-phenyl-6-oxa-3-azabicyclo[3.1.1]heptane-2,4-dione, has been synthesized [, ]. Interestingly, this synthesis leverages the principles of solid-state photochemistry. When chiral crystals of an achiral N-isopropyl-N-tiglylbenzoylformamide precursor are irradiated, a [2+2] cycloaddition reaction occurs within the chiral crystal environment. This reaction produces the aforementioned chiral oxetane derivative in high chemical and optical yields [, ]. This example highlights the potential for utilizing solid-state chemistry to control the stereochemical outcome of reactions involving the this compound scaffold.

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